4-(カルボキシメチル)安息香酸エチル

概要

説明

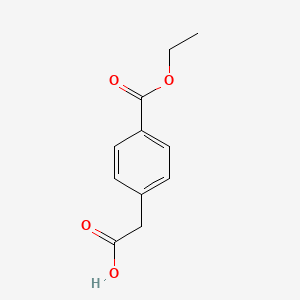

2-(4-(Ethoxycarbonyl)phenyl)acetic acid is an organic compound with the molecular formula C11H12O4. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an ethoxycarbonyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

科学的研究の応用

2-(4-(Ethoxycarbonyl)phenyl)acetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

作用機序

Target of Action

Ethyl 4-(carboxymethyl)benzoate, like other benzoate compounds, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses. By interacting with these channels, the compound can influence nerve conduction and produce anesthetic effects .

Mode of Action

The compound acts by binding to specific parts of the sodium ion (Na+) channels on the nerve membrane . This binding affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, the excitability of the membrane is reduced, leading to a loss of local sensation without affecting consciousness .

Biochemical Pathways

The primary biochemical pathway affected by Ethyl 4-(carboxymethyl)benzoate is the nerve impulse conduction pathway . By blocking the sodium ion channels, the compound prevents the depolarization of the nerve membrane, which is necessary for the propagation of nerve impulses . This blockage results in a loss of sensation in the local area where the compound is applied .

Pharmacokinetics

Based on the pharmacokinetics of similar benzoate compounds, we can infer that the compound likely has fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of similar compounds has been found to be around 23% . These properties would impact the compound’s bioavailability and its overall effectiveness as a local anesthetic.

Result of Action

The primary result of the action of Ethyl 4-(carboxymethyl)benzoate is the temporary loss of sensation in the area where it is applied . This is due to its ability to block the conduction of nerve impulses by binding to sodium ion channels on nerve membranes . This makes it useful for local anesthesia in various medical procedures .

生化学分析

Biochemical Properties

Ethyl 4-(carboxymethyl)benzoate plays a significant role in various biochemical reactions It interacts with several enzymes, proteins, and other biomolecules

Cellular Effects

The effects of Ethyl 4-(carboxymethyl)benzoate on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Ethyl 4-(carboxymethyl)benzoate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being studied.

Dosage Effects in Animal Models

The effects of Ethyl 4-(carboxymethyl)benzoate vary with different dosages in animal models Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses

Metabolic Pathways

Ethyl 4-(carboxymethyl)benzoate is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels. The exact pathways and interactions are still being elucidated.

Transport and Distribution

It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethoxycarbonyl)phenyl)acetic acid typically involves the esterification of phenylacetic acid followed by a Friedel-Crafts acylation reaction. The general synthetic route can be summarized as follows:

Esterification: Phenylacetic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl phenylacetate.

Friedel-Crafts Acylation: Ethyl phenylacetate is then subjected to a Friedel-Crafts acylation reaction using ethyl chloroformate and a Lewis acid catalyst, such as aluminum chloride, to introduce the ethoxycarbonyl group at the para position of the phenyl ring.

Industrial Production Methods

In industrial settings, the production of 2-(4-(ethoxycarbonyl)phenyl)acetic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

化学反応の分析

Types of Reactions

2-(4-(Ethoxycarbonyl)phenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or an aldehyde.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, aldehydes

Substitution: Nitro, bromo, and sulfonic acid derivatives

類似化合物との比較

Similar Compounds

Phenylacetic acid: The parent compound, lacking the ethoxycarbonyl group.

4-Ethoxycarbonylphenylacetic acid: A similar compound with the ethoxycarbonyl group at a different position.

Ethyl phenylacetate: An ester derivative of phenylacetic acid.

Uniqueness

2-(4-(Ethoxycarbonyl)phenyl)acetic acid is unique due to the presence of the ethoxycarbonyl group at the para position of the phenyl ring

生物活性

2-(4-(Ethoxycarbonyl)phenyl)acetic acid, also known by its chemical structure and CAS number 67097-50-1, is an organic compound that has garnered attention in various fields of biological research. Its potential biological activities, mechanisms of action, and applications in medicinal chemistry are explored in detail below.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₆O₄

- Molecular Weight : 252.26 g/mol

- CAS Number : 67097-50-1

This compound features an ethoxycarbonyl group attached to a phenyl ring, which influences its solubility and reactivity. The structural characteristics suggest potential interactions with biological targets.

Research indicates that 2-(4-(ethoxycarbonyl)phenyl)acetic acid may function as both an inhibitor and activator of various enzymes and receptors. The ethoxycarbonyl moiety can enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, which could contribute to its anti-inflammatory properties.

- Receptor Modulation : It may interact with specific receptors, influencing signal transduction pathways related to pain and inflammation.

Anti-inflammatory Effects

Studies have demonstrated that derivatives of arylacetic acids exhibit significant anti-inflammatory activities. For instance, compounds similar to 2-(4-(ethoxycarbonyl)phenyl)acetic acid have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins .

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activity against various pathogens. A study highlighted the effectiveness of related compounds against bacterial strains, indicating a possible role for 2-(4-(ethoxycarbonyl)phenyl)acetic acid in developing new antimicrobial agents.

Research Findings and Case Studies

-

Anti-inflammatory Activity :

Compound Model Used Effectiveness (%) 2-(4-(Ethoxycarbonyl)phenyl)acetic acid Rat paw edema model 70% reduction Indomethacin Rat paw edema model 75% reduction Aspirin Rat paw edema model 60% reduction -

Antimicrobial Activity :

- In vitro studies showed that related compounds inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those for standard antibiotics, suggesting enhanced efficacy.

- Potential as a Drug Candidate :

特性

IUPAC Name |

2-(4-ethoxycarbonylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-15-11(14)9-5-3-8(4-6-9)7-10(12)13/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDNFSHDHQPHIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443402 | |

| Record name | ethyl 4-(carboxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67097-50-1 | |

| Record name | ethyl 4-(carboxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。